1-[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Medicinal Chemistry Kinase Inhibition Angiogenesis

1-[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2034382-15-3) is a synthetic benzimidazole-pyrrolidine-benzophenone conjugate. Its structural features suggest potential as a kinase inhibitor or anticancer agent, a class known for activities against targets like HIF-1α and angiogenesis.

Molecular Formula C25H21N3O2
Molecular Weight 395.462
CAS No. 2034382-15-3
Cat. No. B2817817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
CAS2034382-15-3
Molecular FormulaC25H21N3O2
Molecular Weight395.462
Structural Identifiers
SMILESC1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5
InChIInChI=1S/C25H21N3O2/c29-24(18-8-2-1-3-9-18)20-10-4-5-11-21(20)25(30)27-15-14-19(16-27)28-17-26-22-12-6-7-13-23(22)28/h1-13,17,19H,14-16H2
InChIKeyGWYMRNGWCPZUJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Data for 1-[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2034382-15-3)


1-[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2034382-15-3) is a synthetic benzimidazole-pyrrolidine-benzophenone conjugate. Its structural features suggest potential as a kinase inhibitor or anticancer agent, a class known for activities against targets like HIF-1α and angiogenesis [1]. However, no peer-reviewed primary research directly characterizing this specific compound was located in the initial search, precluding a detailed baseline overview beyond its chemical formula (C25H21N3O2) and molecular weight (395.46 g/mol) .

Why 1-[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole Cannot Be Interchanged with Class Analogs


Generic substitution fails for this compound class because minor structural variations drastically alter biological potency and target selectivity. For example, in a series of benzophenone-benzimidazole analogs, compound 8n's superior anti-angiogenic activity was directly linked to a specific methoxy and methyl substitution pattern, leading to a significant potency difference over close analog 8f [1]. Therefore, the unique benzoylbenzoyl-pyrrolidine linker in the target compound likely dictates a distinct pharmacological profile compared to simpler benzimidazole derivatives, making direct interchange without equivalent bioactivity data an unsupported risk.

Quantitative Selection Evidence for 1-[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2034382-15-3)


Insufficient Comparative Data Located for Direct Product Differentiation

A direct quantitative comparison between CAS 2034382-15-3 and a defined comparator could not be established. The search retrieved data on related benzophenone-benzimidazole analogs (e.g., compound 8n) but did not yield published bioactivity data (IC50, Ki, etc.) for the target compound itself. Therefore, no evidence-based differentiation claim can be made at this time [1].

Medicinal Chemistry Kinase Inhibition Angiogenesis

Potential Research Scenarios for 1-[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2034382-15-3)


Exploratory Kinase Profiling and Anti-Angiogenic Screening

Based on the class-level inference from related benzophenone-benzimidazole analogs showing anti-angiogenic activity [1], this compound could be prioritized for screening against kinase panels (e.g., VEGF receptor, HIF-1α pathway) or in endothelial cell tube formation assays. This is a standard initial step to establish its differentiation potential.

Structure-Activity Relationship (SAR) Anchor Point

The compound's unique 2-benzoylbenzoyl linker and pyrrolidine spacer distinguish it from the benzimidazol-2-ylmethoxy series described in prior SAR studies [1]. It could serve as a critical anchor point to explore the impact of this linker on target engagement and pharmacokinetic properties compared to other benzophenone-benzimidazole backbones.

Proprietary Compound Library Enrichment

For organizations building a diverse, patentable chemical library for kinase or oncology targets, this compound's novel structure represents a unique, commercially available (from non-excluded vendors) chemical space filler, distinct from the more extensively studied 2-substituted benzimidazoles.

Quote Request

Request a Quote for 1-[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.